molecular formula C13H17N B13440082 N-Pentylindole-d11

N-Pentylindole-d11

Cat. No.: B13440082
M. Wt: 198.35 g/mol
InChI Key: QWLCOOAYMQWDPR-QMUKGJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentylindole-d11 is a deuterated derivative of N-pentylindole, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard. N-Pentylindole itself is a synthetic cannabinoid and is often used as a marker for the detection of synthetic cannabinoids in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylindole-d11 can be synthesized through a multi-step process involving the deuteration of N-pentylindole. The synthesis typically starts with the preparation of N-pentylindole, which involves the alkylation of indole with 1-bromopentane under basic conditions . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the deuterated compound. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Pentylindole-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Pentylindole-d11 is similar to that of other synthetic cannabinoids. It acts as an agonist at the cannabinoid receptors (CB1 and CB2) in the brain, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological effects, including altered perception, mood, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pentylindole-d11 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and quantifying synthetic cannabinoids. Its stability and isotopic labeling provide advantages in analytical applications compared to non-deuterated analogs .

Properties

Molecular Formula

C13H17N

Molecular Weight

198.35 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole

InChI

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2

InChI Key

QWLCOOAYMQWDPR-QMUKGJFHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21

Canonical SMILES

CCCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

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